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Compound of Interest

Compound Name: GSK-1292263 hydrochloride

Cat. No.: B3026620 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and biological activity of GSK-1292263 hydrochloride, a novel and orally available agonist of

the G protein-coupled receptor 119 (GPR119). This document is intended to serve as a

resource for researchers and professionals involved in the fields of pharmacology, medicinal

chemistry, and drug development for metabolic diseases.

Chemical Structure and Physicochemical Properties
GSK-1292263 hydrochloride is the hydrochloride salt of the parent compound GSK-1292263.

The chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identity of GSK-1292263 and its Hydrochloride Salt
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Identifier GSK-1292263 (Free Base)
GSK-1292263
Hydrochloride

IUPAC Name

5-[[1-(3-isopropyl-1,2,4-

oxadiazol-5-yl)piperidin-4-

yl]methoxy]-2-(4-

methylsulfonylphenyl)pyridine

Pyridine, 5-((1-(3-(1-

methylethyl)-1,2,4-oxadiazol-5-

yl)-4-piperidinyl)methoxy)-2-(4-

(methylsulfonyl)phenyl)-,

hydrochloride (1:1)[1]

CAS Number 1032823-75-8[1] 1032824-54-6[1]

Chemical Formula C23H28N4O4S C23H29ClN4O4S[1]

Molecular Weight 456.56 g/mol 493.02 g/mol [1]

InChI Key
AYJRTVVIBJSSKN-

UHFFFAOYSA-N

QSRLSRWCXOYGPO-

UHFFFAOYSA-N[1]

Table 2: Physicochemical Properties of GSK-1292263 Hydrochloride

Property Value

Appearance Solid powder

Purity >98%

Storage Conditions
Short term (days to weeks): 0 - 4 °C, dry and

dark. Long term (months to years): -20 °C.[1]

Shipping Conditions
Shipped at ambient temperature as a non-

hazardous chemical.[1]

Mechanism of Action and Signaling Pathway
GSK-1292263 is a potent agonist of GPR119, a G protein-coupled receptor predominantly

expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. The activation of

GPR119 by GSK-1292263 initiates a signaling cascade that plays a crucial role in glucose

homeostasis.
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Upon binding of GSK-1292263, GPR119 couples to the Gαs subunit of the heterotrimeric G

protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion

of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates

Protein Kinase A (PKA). In pancreatic β-cells, this signaling pathway enhances glucose-

dependent insulin secretion. In intestinal L-cells, it stimulates the release of incretin hormones

such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide

(GIP). These incretins then act on pancreatic β-cells to further potentiate insulin release in a

glucose-dependent manner.
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GPR119 Signaling Pathway of GSK-1292263.

Pharmacological Properties and Preclinical Data
GSK-1292263 has been evaluated in various in vitro and in vivo models to characterize its

pharmacological profile.

Table 3: In Vitro Activity of GSK-1292263
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Assay Species pEC50

GPR119 Agonism Human 6.9

GPR119 Agonism Rat 6.7

Preclinical studies in rodent models have demonstrated the potential of GSK-1292263 in

modulating glucose metabolism and gut hormone secretion.

Oral Glucose Tolerance Test (OGTT) in Rats: In male Sprague-Dawley rats, administration of

GSK-1292263 prior to an oral glucose challenge resulted in a significant decrease in glucose

area under the curve (AUC). This effect was accompanied by increased levels of total GLP-

1, GIP, and peptide YY (PYY) compared to vehicle-treated controls.[2]

Intravenous Glucose Tolerance Test (IVGTT) in Rats: GSK-1292263 treatment led to a 30-

60% increase in the peak insulin response and insulin AUC(0-15 min) following an

intravenous glucose challenge, which correlated with an enhanced glucose disposal rate.[2]

Studies in Zucker Diabetic Fatty Rats: A 6-week study in this model of type 2 diabetes

showed that GSK-1292263 treatment was associated with a statistically significant increase

in insulin immunoreactivity in pancreatic sections.[2]

Gut Hormone Secretion: In the absence of a nutrient stimulus, a single dose of GSK-

1292263 (3-30 mg/kg) in male Sprague-Dawley rats increased circulating levels of GLP-1,

GIP, PYY, and glucagon.[2]

Clinical Data
GSK-1292263 has been investigated in Phase I and II clinical trials to assess its safety,

tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers and patients with

type 2 diabetes.

Safety and Tolerability: In a study with healthy volunteers, single escalating doses (10-400

mg) and multiple doses were generally well-tolerated. The most common drug-related

adverse effects included mild headache, dizziness, hyperhidrosis, flushing, and post-OGTT

hypoglycemia.[3]
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Pharmacokinetics: The pharmacokinetic profile of GSK-1292263 showed dose-

proportionality in AUC and Cmax at lower single doses. Following repeated once-daily

dosing for 5 days, drug accumulation was observed, consistent with a mean half-life of 12-18

hours.[3]

Pharmacodynamics in Type 2 Diabetes: In two randomized, placebo-controlled studies in

subjects with type 2 diabetes, GSK-1292263 did not demonstrate a significant effect on

circulating glucose, insulin, C-peptide, or glucagon levels. However, it did produce a

profound, dose-dependent increase in plasma total PYY levels, with up to a five-fold increase

compared to placebo. Co-administration with metformin augmented this effect.

Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of

scientific findings. Below are representative protocols for assays used to characterize GSK-

1292263.

In Vitro cAMP Accumulation Assay
This protocol is a generalized procedure for determining the agonist activity of a compound at

GPR119 by measuring intracellular cAMP levels.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4538435/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Culture HEK293 cells stably
expressing human GPR119

Seed cells into a 384-well plate
and incubate overnight

Prepare serial dilutions of
GSK-1292263 in assay buffer

Prepare positive (e.g., Forskolin)
and vehicle (DMSO) controls

Add diluted compounds and
controls to the respective wells

Incubate at room temperature
for a defined period (e.g., 30 min)

Add cAMP detection reagents
(e.g., HTRF, FRET, or luminescence-based)

Read the plate using a
plate reader

Generate dose-response curve and
calculate EC50 value

End

Click to download full resolution via product page

Workflow for an in vitro cAMP accumulation assay.
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Methodology:

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human GPR119

are cultured in an appropriate medium until they reach 80-90% confluency.

Cell Seeding: The cells are harvested and seeded into 384-well microplates at a

predetermined density and incubated overnight to allow for cell attachment.

Compound Preparation: Serial dilutions of GSK-1292263 hydrochloride are prepared in an

appropriate assay buffer. A positive control (e.g., 10 µM forskolin) and a vehicle control (e.g.,

DMSO at the same final concentration as the compound dilutions) are also prepared.

Compound Addition: The diluted compounds, positive control, and vehicle control are added

to their respective wells on the microplate.

Incubation: The plate is incubated at room temperature for a specified period (e.g., 30

minutes) to allow for GPR119 activation and subsequent cAMP production.

cAMP Detection: A cAMP detection kit (e.g., HTRF, FRET, or luminescence-based) is used

according to the manufacturer's instructions to measure the intracellular cAMP levels.

Data Analysis: The signal from each well is measured using a plate reader. A dose-response

curve is generated by plotting the cAMP signal against the logarithm of the GSK-1292263

concentration. The EC50 value is then calculated using a suitable nonlinear regression

model.

In Vivo Oral Glucose Tolerance Test (OGTT) in Rats
This protocol outlines a general procedure for assessing the effect of GSK-1292263 on glucose

tolerance in a rat model.

Methodology:

Animal Acclimatization and Fasting: Male Sprague-Dawley rats are acclimatized to the

housing conditions for at least one week. Prior to the experiment, the rats are fasted

overnight (approximately 16 hours) with free access to water.
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Baseline Blood Sample: A baseline blood sample (T= -30 min) is collected from the tail vein

to measure fasting blood glucose levels.

Compound Administration: GSK-1292263 (e.g., 3-30 mg/kg) or the vehicle control is

administered orally via gavage.

Glucose Challenge: After a specific time following compound administration (e.g., 30

minutes, T=0 min), a glucose solution (e.g., 2 g/kg body weight) is administered orally via

gavage.

Blood Sampling: Blood samples are collected from the tail vein at various time points after

the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

Glucose Measurement: Blood glucose concentrations are measured immediately using a

glucometer.

Hormone Analysis: Plasma can be separated from the blood samples by centrifugation and

stored at -80 °C for subsequent analysis of insulin, GLP-1, GIP, and PYY levels using

commercially available ELISA kits.

Data Analysis: The blood glucose data is used to calculate the area under the curve (AUC)

for glucose. Statistical analysis is performed to compare the treatment groups with the

vehicle control group.

Summary and Future Directions
GSK-1292263 hydrochloride is a potent and orally active GPR119 agonist that has

demonstrated significant effects on gut hormone secretion, particularly PYY, in both preclinical

and clinical settings. While its impact on glycemic control in patients with type 2 diabetes was

not significant in the initial studies, its profound influence on gut peptides suggests that the

GPR119 pathway remains an intriguing target for the treatment of metabolic disorders. Further

research may explore the therapeutic potential of GPR119 agonists in other indications or in

combination with other agents to achieve synergistic effects on metabolic regulation. This

technical guide provides a solid foundation of the chemical, pharmacological, and experimental

knowledge of GSK-1292263 to aid in these future research endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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